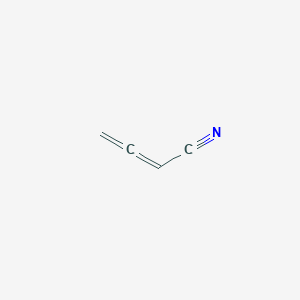
Cyanoallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanoallene is a useful research compound. Its molecular formula is C4H3N and its molecular weight is 65.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Astrochemical Significance
Detection in Interstellar Medium
Cyanoallene has been detected in several regions of the interstellar medium (ISM), including the TMC-1 dark cloud and hot cores like Sgr B2. Its presence is significant for understanding molecular formation processes in space. Observations using radio telescopes have confirmed its spectral lines, indicating its potential role as a building block for more complex organic molecules.
- Key Observations :
Synthetic Applications
Building Block for Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing compounds. Its reactivity allows it to participate in various cycloaddition reactions, yielding valuable products for pharmaceutical applications.
- Reactions Involving this compound :
Case Study 1: Synthesis of Nitrogen-Rich Heterocycles
Researchers have successfully used this compound in the synthesis of complex nitrogen-rich compounds through cycloaddition reactions. These compounds have shown potential biological activity, making them candidates for further pharmaceutical exploration.
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| [3 + 2] Cycloaddition | 5-substituted oxazoles | 85 | |
| Nucleophilic Addition | Oxadiazol-5-imines | 90 |
Case Study 2: Astrochemical Detection
The detection of this compound in various hot cores has provided insights into the chemical processes occurring in space. Its identification helps elucidate the pathways through which complex organic molecules are formed from simpler precursors.
| Location | Detection Method | Significance |
|---|---|---|
| TMC-1 | Green Bank Telescope | Understanding molecular formation |
| Sgr B2 | Radio spectroscopy | Insights into prebiotic chemistry |
Propiedades
Número CAS |
1001-56-5 |
|---|---|
Fórmula molecular |
C4H3N |
Peso molecular |
65.07 g/mol |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h3H,1H2 |
Clave InChI |
IRLQAJPIHBZROB-UHFFFAOYSA-N |
SMILES |
C=C=CC#N |
SMILES canónico |
C=C=CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














